1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine is a complex organic compound that features a benzodioxole ring and a nitrofuran moiety connected through a piperazine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Nitrofuran Moiety: The nitrofuran ring is usually prepared by nitration of furan, followed by functional group modifications.
Coupling Reaction: The final step involves the coupling of the benzodioxole and nitrofuran moieties through a piperazine linker. This can be achieved using a nucleophilic substitution reaction where the piperazine acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are common.
Substitution: Halogenated compounds can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Materials Science: It may be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and nitrofuran moieties can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The piperazine linker provides flexibility, allowing the compound to adopt conformations that enhance its activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-N-(2-fluorobenzyl)methanamine hydrobromide
- 1-(1,3-Benzodioxol-5-yl)-2-[methyl(propyl)amino]-1-propanone hydrochloride
- 1-(1,3-Benzodioxol-5-yl)-N-(1,3-Benzodioxol-5-ylmethyl)methanamine
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine is unique due to the presence of both benzodioxole and nitrofuran moieties, which are not commonly found together in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-nitrofuran-2-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c21-20(22)17-4-2-14(25-17)11-19-7-5-18(6-8-19)10-13-1-3-15-16(9-13)24-12-23-15/h1-4,9H,5-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWZKQAKGHJXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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